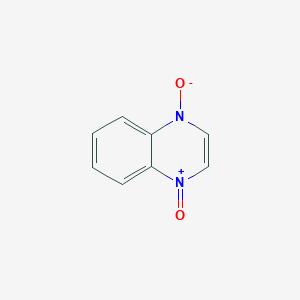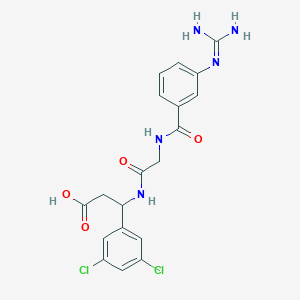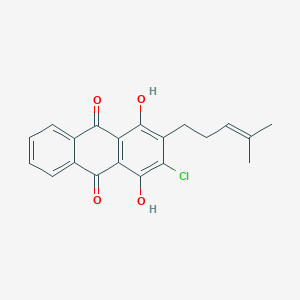
Propoxycaine
Overview
Description
Propoxycaine is a local anesthetic of the ester type, known for its rapid onset and longer duration of action compared to procaine hydrochloride . It was commonly used in combination with procaine for dental procedures to enhance the anesthetic effect . This compound is a para-aminobenzoic acid ester, which contributes to its local anesthetic properties .
Mechanism of Action
Target of Action
Propoxycaine primarily targets the voltage-gated sodium channels . These channels are crucial for the initiation and conduction of nerve impulses. By blocking these channels, this compound inhibits the ionic flux essential for nerve conduction .
Mode of Action
This compound, a para-aminobenzoic acid ester with local anesthetic activity, binds to and blocks voltage-gated sodium channels . This binding inhibits the ionic flux, which is essential for the conduction of nerve impulses, resulting in a loss of sensation . In one study, it was found that this compound hydrochloride increased annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer than that of the outer monolayer . This may further confirm its role in modulating neural impulses.
Biochemical Pathways
It is known that the drug’s primary mechanism involves the modulation of voltage-gated sodium channels, which play a crucial role in nerve impulse conduction . By blocking these channels, this compound disrupts the normal flow of sodium ions, thereby inhibiting the propagation of action potentials along nerve fibers .
Pharmacokinetics
It is known that this compound is hydrolyzed in both the plasma and the liver by plasma esterases . The drug is primarily eliminated via the kidneys . The onset, duration of action, and bioavailability of this compound can be influenced by various factors, including the specific formulation and route of administration.
Result of Action
The primary result of this compound’s action is a loss of sensation, achieved by decreasing nerve impulses and therefore pain sensation during procedures . This is due to its ability to block voltage-gated sodium channels, inhibiting the ionic flux essential for the conduction of nerve impulses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the local anesthetic solution and the environment into which it is injected can affect the onset time and density of nerve blockade . Additionally, the presence of vasoconstrictors like epinephrine can influence the potency and duration of action .
Biochemical Analysis
Biochemical Properties
Propoxycaine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to and blocks voltage-gated sodium channels, inhibiting the ionic flux essential for nerve impulse conduction . This interaction results in a loss of sensation, making this compound an effective local anesthetic. Additionally, this compound has been shown to increase annular lipid fluidity in cell lipid bilayers, particularly affecting the inner monolayer . This modulation of lipid bilayers further supports its role in neural impulse modulation.
Cellular Effects
This compound influences various types of cells and cellular processes. It decreases nerve impulses, leading to a reduction in pain sensation during dental procedures . The compound also affects cell signaling pathways by blocking sodium channels, which are crucial for the propagation of action potentials in neurons. This blockage can alter gene expression and cellular metabolism, as the inhibition of sodium channels impacts the overall cellular environment and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to voltage-gated sodium channels and blocking the ionic flux necessary for nerve impulse conduction . This binding interaction prevents the depolarization of the neuronal membrane, leading to a loss of sensation. Additionally, this compound’s ability to increase lipid fluidity in cell membranes suggests that it may also influence membrane-bound enzymes and receptors, further contributing to its anesthetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is hydrolyzed in both the plasma and liver by plasma esterases, leading to its degradation . This hydrolysis affects the stability and long-term effects of this compound on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in decreased cellular activity and potential cytotoxicity, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively blocks nerve impulses without causing significant adverse effects . At higher doses, the compound’s toxicity becomes apparent, leading to potential neurotoxicity and other adverse effects. These threshold effects underscore the importance of careful dosage management in experimental and clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include hydrolysis by plasma esterases in the liver and plasma . This hydrolysis results in the breakdown of this compound into its metabolites, which are then excreted via the kidneys. The involvement of specific enzymes and cofactors in this metabolic process highlights the compound’s interaction with the body’s detoxification systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific tissues, particularly in nerve tissues where it exerts its anesthetic effects. The distribution of this compound is crucial for its efficacy and safety as a local anesthetic.
Subcellular Localization
This compound’s subcellular localization is primarily within the neuronal membranes, where it interacts with voltage-gated sodium channels . This localization is essential for its activity as a local anesthetic, as it allows the compound to effectively block nerve impulses. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments or organelles further enhance its function and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propoxycaine can be synthesized through the esterification of 4-amino-2-propoxybenzoic acid with 2-(diethylamino)ethanol . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Propoxycaine undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the compound can undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, facilitated by esterases.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed:
Scientific Research Applications
Propoxycaine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study ester hydrolysis and esterification reactions.
Biology: Investigated for its effects on nerve impulse conduction and its interactions with sodium channels.
Medicine: Primarily used as a local anesthetic in dental procedures and minor surgeries.
Industry: Utilized in the formulation of anesthetic products for medical use.
Comparison with Similar Compounds
Uniqueness of this compound: this compound’s rapid onset and longer duration of action make it particularly useful in dental procedures where quick and sustained anesthesia is required . Its combination with procaine enhances the overall anesthetic effect, providing a unique advantage over other local anesthetics .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJIGINSTLKQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047866 | |
| Record name | Propoxycaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Propoxycaine is a para-aminobenzoic acid ester with local anesthetic activity. Propoxycaine binds to and blocks voltage-gated sodium channels, thereby inhibiting the ionic flux essential for the conduction of nerve impulses. This results in a loss of sensation. In one study, propoxycaine hydrochloride increased annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer than that of the outer monolayer. This may further confirm its role in modulating neural impulses. | |
| Record name | Propoxycaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86-43-1 | |
| Record name | Propoxycaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxycaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxycaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propoxycaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propoxycaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXYCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPD1EH7F53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
146-151 | |
| Record name | Propoxycaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)

![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)

